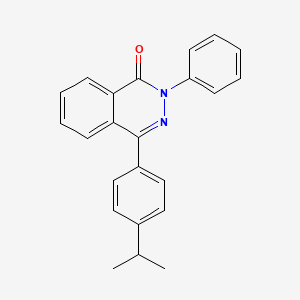
4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has been reported to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has also been reported to scavenge free radicals, which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone in lab experiments is its relatively simple synthesis method and high yield. 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone is also stable under ambient conditions, which makes it easy to handle. However, one limitation of using 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone. One potential area of research is the development of new synthetic methods for 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone that can improve its yield and purity. Another area of research is the investigation of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone's potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the development of new derivatives of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone with improved solubility and bioactivity could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone involves the reaction of 4-isopropylbenzaldehyde and benzophenone with ammonium acetate in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions and yields 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone as a yellow solid. This method has been reported to have a high yield and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has been extensively studied for its potential applications in various fields such as medicine, materials science, and organic electronics. In medicine, 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
2-phenyl-4-(4-propan-2-ylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-16(2)17-12-14-18(15-13-17)22-20-10-6-7-11-21(20)23(26)25(24-22)19-8-4-3-5-9-19/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZPRELVILGKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-4-[4-(propan-2-yl)phenyl]phthalazin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinolin-2(1H)-one](/img/structure/B5683111.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5683115.png)
![2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5683122.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5683132.png)
![1-{[(3-methoxyphenyl)thio]acetyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683138.png)
![3-methyl-6-{5-[1-(4-piperidinyl)-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridazine dihydrochloride](/img/structure/B5683147.png)
![3-{2-[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5683157.png)
![1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5683164.png)
![1-methyl-8-(4-methylquinolin-2-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5683168.png)
![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy}ethanol](/img/structure/B5683175.png)
![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)

![5-[4-(methylthio)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5683206.png)